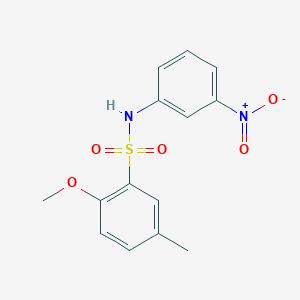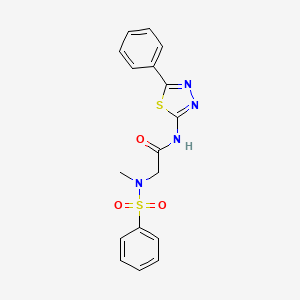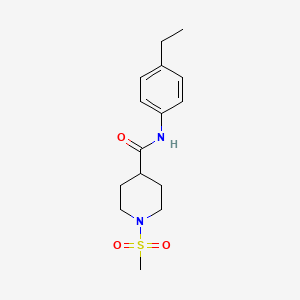
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPN is a sulfonamide derivative that contains a nitrophenyl group. It is a crystalline solid that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as an anticancer agent is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. As a photosensitizer, this compound works by generating reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It has been shown to have a half-life of approximately 2 hours in rats. This compound has been shown to be metabolized by the liver and excreted in the urine. This compound has been shown to have a low affinity for plasma proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity. This makes it a safer alternative to other anticancer agents that may be more toxic. Additionally, this compound has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. One limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in scientific research. One direction is the development of this compound as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is the use of this compound as a fluorescent probe for detecting metal ions in biological samples. This compound may also be studied for its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to better understand the mechanism of action of this compound as an anticancer agent.
Méthodes De Synthèse
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized by reacting 3-nitroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been used in scientific research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy. Additionally, this compound has been used as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-6-7-13(21-2)14(8-10)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYSRJUBCKUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)

![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)


